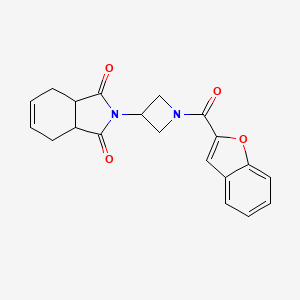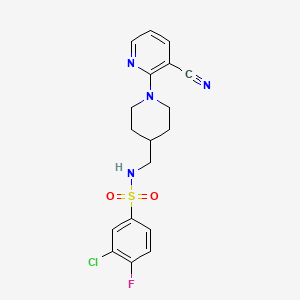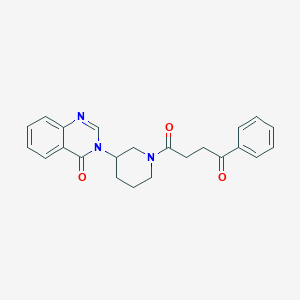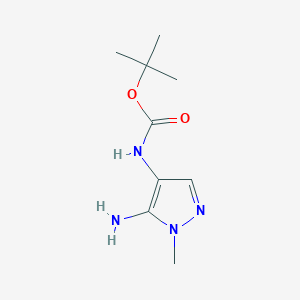
2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has led to the synthesis of novel 1H-Indole derivatives, including structures related to 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one. These derivatives have been evaluated for their antimicrobial and antifungal activities. Notably, compounds synthesized from reactions involving indole and chloroacetylchloride have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. The antimicrobial efficacy of these compounds suggests their potential in developing new therapeutic agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Agents
Another area of research involving 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, closely related to the initial compound, focused on their anti-inflammatory properties. The synthesis process, similar to the antimicrobial derivatives, involves the reaction of indole with chloroacetylchloride. These derivatives were tested for their anti-inflammatory activity on wistar albino rats, showing promising results. This highlights the potential for developing new anti-inflammatory medications based on these chemical structures (Current Drug Discovery Technologies, 2022).
Spectroscopic Investigations
The compound and its derivatives have also been studied for their chemical and physical properties through spectroscopic investigations. These studies are crucial for understanding the molecular structure, reactivity, and potential applications of these compounds in various fields of chemistry and material science. For example, investigations into tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes provide insights into the coordination chemistry and potential applications of these compounds in catalysis and materials science (Journal of Organometallic Chemistry, 1995).
Photocatalytic C–H Activation
Further research into photocatalytic systems involving chlorine radicals has unveiled a complex mechanism for the activation of alkanes, including methane and ethane. This study provides a deeper understanding of the role of chlorine radicals in photocatalytic reactions, highlighting the potential for using these mechanisms in the selective oxidation of hydrocarbons to more valuable products. Such research opens new pathways for the efficient and selective functionalization of alkanes, a central goal in the chemical industry (Science, 2021).
Future Directions
The future directions for “2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in the field of medicine and biology, given the importance of indole derivatives in these areas .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives important for the treatment of different disorders .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit various biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indoles, which are a significant part of this compound, are known to play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Mechanism
The molecular mechanism of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is not well studied. It is known that indoles show various biologically vital properties , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound need to be investigated.
Properties
IUPAC Name |
2-chloro-1-(5-chloro-1H-indol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-10(14)9-4-6-3-7(12)1-2-8(6)13-9/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBAZIHPFUEWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)

![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)
![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)
![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)



![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)

